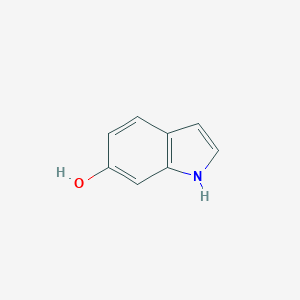

6-羟基吲哚

概述

描述

1H-吲哚-6-醇,也称为6-羟基吲哚,是 有机化学领域的重要化合物。它是吲哚衍生物,其特点是吲哚环的第六位连接了一个羟基。 吲哚类化合物是一类广泛存在于自然界的杂环化合物,以其多样的生物活性而闻名 .

科学研究应用

1H-吲哚-6-醇在科学研究中具有多种应用:

作用机制

1H-吲哚-6-醇的作用机制涉及它与各种分子靶点和途径的相互作用。 例如,它作为有机阴离子转运多肽 (OATP1B1) 的抑制剂,OATP1B1 参与各种内源性和外源性化合物跨细胞膜的转运 . 这种抑制会影响药物和其他物质在体内的药代动力学和动力学 .

生化分析

Biochemical Properties

6-Hydroxyindole is produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . It is also reported to be oxidized by the enzyme CYP2A6 at the C-6 position . This interaction with enzymes and other biomolecules is crucial for its role in biochemical reactions.

Cellular Effects

6-Hydroxyindole has been linked to changes in the gut microbiome that are reflective of healthy aging and longevity . It is known to interact with various types of cells and cellular processes, influencing cell function. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Hydroxyindole involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the biosynthesis of eumelanin, a biological pigment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxyindole can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 6-Hydroxyindole can vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that many nitrosamines, a group that 6-Hydroxyindole could potentially form, have been shown to produce cancer in laboratory animals . Therefore, it is crucial to consider dosage when studying the effects of 6-Hydroxyindole.

Metabolic Pathways

6-Hydroxyindole is involved in the metabolic pathways of tryptophan . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels. For instance, it is a product of the oxidation of indole by the enzyme CYP2A6 .

Subcellular Localization

Based on its biochemical properties and the nature of its interactions, it is plausible that it could be directed to specific compartments or organelles within the cell

准备方法

1H-吲哚-6-醇的合成可以通过多种方法实现。 一种常见的方法是费歇尔吲哚合成法,该方法是在酸性条件下由苯肼和醛或酮反应生成 . 另一种方法包括过渡金属催化反应,例如钯催化的交叉偶联反应 . 工业生产方法通常采用大规模合成,使用优化的反应条件以确保高产率和纯度 .

化学反应分析

1H-吲哚-6-醇会经历几种类型的化学反应,包括:

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以产生醌类,而取代反应可以产生各种取代的吲哚 .

相似化合物的比较

1H-吲哚-6-醇可以与其他吲哚衍生物进行比较,例如:

1H-吲哚: 没有羟基的母体化合物,具有不同的化学性质和反应性.

1H-吲哚-3-醇: 另一种羟基化吲哚,羟基在第三位,表现出不同的生物活性及应用.

1H-吲哚-5-醇: 与 1H-吲哚-6-醇相似,但羟基在第五位,导致其化学行为和用途存在差异.

1H-吲哚-6-醇的独特性在于其羟基的特定位置,它影响了其反应性和与生物靶点的相互作用 .

结论

1H-吲哚-6-醇是一种多功能化合物,在科学和工业的各个领域都具有重要意义。其独特的结构和反应性使其成为化学、生物学、医学和工业领域研究和应用的宝贵化合物。

生物活性

6-Hydroxyindole is a compound with significant biological activity, particularly in the fields of toxicology, pharmacology, and biochemistry. This article explores its biological effects, mechanisms of action, and potential applications, supported by empirical data and case studies.

6-Hydroxyindole is an indole derivative characterized by a hydroxyl group at the sixth position. It can be synthesized through various methods, including the Bischler-Möhlau reaction, which has been revisited for producing hydroxyindoles effectively .

Genotoxicity and Mutagenicity

Research indicates that 6-hydroxyindole exhibits mutagenic properties. A study using Salmonella typhimurium strains demonstrated a dose-dependent increase in revertant colony numbers, suggesting that it can induce gene mutations with and without metabolic activation . However, results from mouse lymphoma assays yielded mixed outcomes regarding its mutagenicity, indicating that while some experiments showed positive effects, they lacked reproducibility across trials .

Carcinogenic Potential

In a long-term carcinogenicity study involving Wistar rats, 6-hydroxyindole was administered at varying doses (0, 6, 25, or 100 mg/kg body weight/day) over 105 weeks. The study monitored clinical signs of toxicity and body weight changes but did not conclusively establish carcinogenic effects . However, the potential for chromosomal aberrations was noted in other studies using Chinese hamster ovary cells, indicating a need for caution regarding its use in cosmetics and pharmaceuticals .

Inhibition of Biological Pathways

6-Hydroxyindole has been identified as a potent inhibitor of the organic anion transporting polypeptide OATP1B1. In vitro studies revealed that preincubation with this compound significantly reduced the uptake of estrone-3-sulfate in human hepatocytes, demonstrating its potential role in modulating drug transport mechanisms . This inhibition was characterized as long-lasting, with effects persisting even after removal of the compound from the incubation medium.

Inhibition of Tyrosinase Activity

Another notable biological activity of 6-hydroxyindole is its inhibitory effect on tyrosinase, an enzyme critical in melanin biosynthesis. Studies have shown that it acts as a competitive inhibitor against substrates like L-DOPA. The IC50 values for inhibition were reported to be significantly low (around 20 μM), indicating its potential as an antimelanogenic agent . This property could be beneficial in developing skin-whitening agents or treatments for hyperpigmentation.

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of 6-hydroxyindole. In guinea pig models, concentrations of 50% in PEG-6 induced delayed contact hypersensitivity in a significant percentage of subjects (55%) . These findings highlight the compound's sensitization potential and underscore the need for careful monitoring when used in cosmetic formulations.

Biofilm Formation Inhibition

Recent research has indicated that 6-hydroxyindole may influence bacterial behavior by inhibiting biofilm formation in pathogenic strains such as enterohemorrhagic Escherichia coli (EHEC). It was found to reduce biofilm formation significantly without affecting planktonic cell growth, suggesting a selective inhibitory mechanism that could be leveraged for therapeutic applications against bacterial infections .

Summary Table of Biological Activities

属性

IUPAC Name |

1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178497 | |

| Record name | 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-86-1 | |

| Record name | 6-Hydroxyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxyindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Hydroxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone:

- UV/Vis Absorption: Shows characteristic absorption bands, with specific shifts observed in derivatives like BODIPY-OH upon deprotonation of the hydroxyl group. []

- Fluorescence: Exhibits fluorescence, with emission wavelengths varying depending on the derivative and solvent environment. For instance, BODIPY-O-, the deprotonated form of BODIPY-OH, exhibits a large Stokes shift and high quantum yield in certain solvent/base combinations. []

- NMR Spectroscopy: 1H NMR and 13H NMR data are crucial for structural characterization and identification of 6-hydroxyindole and its derivatives. [, ]

ANone: Based on the available research, 6-hydroxyindole is not reported to exhibit catalytic properties. Its primary mode of action is through competitive inhibition of enzymes, specifically tyrosinase.

A: Yes, computational methods like density functional theory (DFT) calculations have been employed to understand the mechanisms and regioselectivity of reactions involving 6-hydroxyindole derivatives. [] For instance, DFT calculations explained the site-selectivity in the synthesis of fused [1,2-a]indolone derivatives, highlighting the thermodynamic stability of the anti-Nenitzescu product. [] Additionally, docking studies have been used to rationalize the binding affinities of 6-hydroxyindole derivatives to the GluN2B-containing NMDA receptors. []

ANone:

- Position of the Hydroxyl Group: The position of the hydroxyl group significantly influences inhibitory activity against tyrosinase. 6-Hydroxyindole exhibits greater potency than 5-hydroxyindole, indicating the 6-position is favored for interaction with the enzyme's active site. []

- N-Acyl Substitution: N-acyl derivatives of serotonin, which contain a 5-hydroxyindole moiety, show potent tyrosinase inhibition. [] This suggests that modifications to the indole nitrogen can influence activity.

- Substitutions on the Benzene Ring: Modifications to the benzene ring can alter the electronic properties and potentially affect binding affinities. Research on VEGFR-2 inhibitors showed that introducing heteroatoms to the indole core could influence potency and solubility. []

ANone:

- In vitro: 6-Hydroxyindole demonstrates potent inhibition of human tyrosinase in cell-free enzyme assays and suppresses melanin formation in human melanoma cell cultures (HMV-II cells). [, ]

- In vivo: Although 6-hydroxyindole exhibits promising in vitro activity, it showed limited efficacy in suppressing melanogenesis in melanoma cell cultures at higher concentrations due to cytotoxicity. [] Further research is needed to explore its potential in vivo efficacy.

ANone: The provided research does not offer insights into resistance mechanisms or cross-resistance related to 6-hydroxyindole. Further investigation is needed to explore this aspect.

A: While the CIR Expert Panel deemed 6-hydroxyindole safe for use in hair dyes, [] research indicates potential cytotoxicity at higher concentrations in human melanoma cell cultures. [] This highlights the importance of careful dose optimization and further safety evaluations for other potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。